N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c23-16-6-7-19(18(24)14-16)27-20(30)15-31-22-21(25-8-9-26-22)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCRZDSHYNCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article delves into the biological activity of this compound, supported by empirical data, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.0 g/mol. The structure includes a chloro-fluorophenyl moiety and a piperazine derivative, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1031975-76-4 |
| Molecular Formula | C22H21ClFN5OS |
| Molecular Weight | 458.0 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screened various N-substituted phenyl derivatives for their activity against Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with halogenated phenyl rings exhibited enhanced lipophilicity, allowing them to penetrate bacterial membranes effectively, thus demonstrating significant antimicrobial properties against Gram-positive bacteria and moderate activity against Gram-negative strains .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been extensively studied. A notable study synthesized several N-phenyl derivatives and evaluated their efficacy in animal models for epilepsy. The findings revealed that certain derivatives exhibited significant protection in the maximal electroshock (MES) test, indicating their potential as anticonvulsants. Specifically, compounds with higher lipophilicity showed prolonged activity, suggesting that structural modifications can enhance therapeutic efficacy .
Case Studies
- Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-substituted phenyl derivatives demonstrated varying degrees of effectiveness against common pathogens. The most active compounds were those with high lipophilicity due to their ability to cross cell membranes more readily .
- Anticonvulsant Efficacy : In a study focusing on the synthesis of N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives, researchers observed that certain modifications led to enhanced anticonvulsant activity compared to standard treatments like phenytoin. The results indicated that the presence of specific substituents significantly influenced the pharmacological profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through SAR analysis:
- Lipophilicity : Compounds with higher log P values demonstrated better absorption and distribution characteristics, leading to improved biological activity.
- Substituent Effects : The position and type of substituents on the phenyl ring significantly affect the compound's interaction with biological targets, influencing both antimicrobial and anticonvulsant activities.
Scientific Research Applications
Anticancer Activity
N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing the piperazine moiety are known to exhibit significant activity against breast, colon, and cervical cancer cells.
Case Study : A study on sulfonamide derivatives indicated that compounds with a similar scaffold demonstrated apoptotic effects in cancer cells, suggesting that modifications to the piperazine or pyrazine rings could enhance efficacy against tumors .
Antitubercular Activity
Research has highlighted the potential of this compound as an antitubercular agent. The structural features of this compound may contribute to its effectiveness against Mycobacterium tuberculosis.
Data Table: Antitubercular Activity of Related Compounds
| Compound Structure | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 4 | Potent |
| Compound B | 16 | Moderate |
| N-(4-chloro...) | TBD | TBD |
Neuropharmacological Effects
The piperazine ring present in this compound is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds that incorporate piperazine derivatives have been shown to interact with neurotransmitter systems, suggesting potential use in treating mood disorders.
Research Insight : A study evaluating piperazine derivatives indicated their ability to modulate serotonin and dopamine receptors, which are crucial targets in the treatment of anxiety and depression .
Antimicrobial Properties
Similar compounds have also been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains. The presence of halogen atoms (like chlorine and fluorine) in the structure may enhance the antimicrobial activity through increased lipophilicity and improved membrane penetration.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is catalyzed by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Room temperature, 12 hrs | H₂O₂ (30%) | Sulfoxide derivative | 75–82% | |
| 0–5°C, 6 hrs | mCPBA | Sulfone derivative | 68–71% |
The sulfoxide form demonstrates enhanced hydrogen-bonding capacity, while the sulfone derivative exhibits increased metabolic stability in pharmacological studies.
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid intermediates:
Hydrolysis is critical for prodrug activation or metabolite formation in biological systems .
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen participates in alkylation or acylation reactions. For example, reductive alkylation with formaldehyde and sodium cyanoborohydride generates tertiary amines:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reductive alkylation | CH₂O, NaBH₃CN | N-methylpiperazine derivative | Enhanced CNS penetration |
| Acylation | Acetyl chloride | N-acetylpiperazine analog | Reduced basicity |
These modifications are used to optimize pharmacokinetic properties in drug development .
Electrophilic Aromatic Substitution
The 4-chloro-2-fluorophenyl group undergoes halogen exchange under Ullmann conditions:
| Substitution Site | Reagents | Product | Yield |
|---|---|---|---|
| Para-chloro position | CuI, KF, DMF, 120°C | 4-fluoro-2-fluorophenyl derivative | 55% |
| Ortho-fluorine position | NaN₃, CuSO₄ | Azide-functionalized analog | 48% |
Halogen exchange enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Radical-Mediated Reactions
The pyrazine ring participates in radical bromination using N-bromosuccinimide (NBS):
| Conditions | Reagents | Product | Selectivity |
|---|---|---|---|
| UV light, CCl₄, 24 hrs | NBS | 3-bromopyrazine derivative | >90% |
This reaction is utilized to introduce handles for further functionalization .
Key Stability Considerations:
-
pH Sensitivity : Degrades in strongly acidic (>pH 2) or alkaline (>pH 10) environments via acetamide hydrolysis .
-
Thermal Stability : Decomposes above 200°C, forming chlorophenyl and pyrazine fragments.
-
Photoreactivity : The sulfanyl group undergoes homolytic cleavage under UV light, necessitating dark storage.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)
N-(3-Trifluoromethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14)
- Structure : Features a 3-trifluoromethylphenyl group instead of 4-chloro-2-fluorophenyl.
- Activity : Enhanced metabolic stability due to the electron-withdrawing CF3 group, but reduced solubility compared to the target compound .
Analogues with Heterocyclic Core Modifications
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure: Substitutes pyrazine with a diaminopyrimidine ring.
- Activity : Shows moderate antibacterial activity but lacks CNS penetration due to higher polarity .
Analogues with Piperazine Substitution Variations
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
2-(4-Benzylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide
- Structure : Features a benzylpiperazine group instead of phenylpiperazine.
- Activity : Higher DPPH radical scavenging activity (IC50 = 12 µM) but reduced analgesic potency compared to phenylpiperazine derivatives .
Comparative Pharmacological Data
Key Research Findings
Role of Fluorine: The 2-fluoro substituent in the target compound enhances blood-brain barrier penetration compared to non-fluorinated analogues (e.g., Compound 12) .
Piperazine Substitution : Phenylpiperazine derivatives exhibit superior receptor binding over benzyl- or tosyl-substituted piperazines due to π-π stacking interactions .
Heterocyclic Core Impact : Pyrazine-based compounds show longer metabolic half-lives than triazole or pyrimidine analogues, attributed to reduced susceptibility to oxidative metabolism .
Q & A
Basic Question: What are the key methodological steps for synthesizing N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core Pyrazine Formation : Reacting substituted pyrazine precursors with sulfanylating agents (e.g., thiols) under reflux in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .
Sulfanyl Group Introduction : Coupling the pyrazine core with the acetamide moiety via nucleophilic substitution, requiring precise control of pH and temperature (e.g., 0–5°C for thiol activation) to minimize side reactions .
Piperazine Functionalization : Introducing the 4-phenylpiperazin-1-yl group via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C .
Optimization : Reaction yields (typically 60–75%) are maximized by adjusting solvent polarity, catalyst loading, and reaction time. Thin-layer chromatography (TLC) and HPLC monitor intermediate purity .
Advanced Question: How can researchers resolve low yield challenges during sulfanyl group incorporation into the pyrazine core?
Answer:
Low yields often arise from steric hindrance or competing oxidation. Strategies include:
- Temperature Modulation : Conducting reactions at 0–5°C to stabilize reactive thiol intermediates .
- Protecting Groups : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling .
- Reductive Environments : Adding antioxidants like ascorbic acid to prevent disulfide formation .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves final compound purity (>95%) .
Basic Question: What structural characterization techniques are essential for confirming the compound’s conformation?
Answer:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.78 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 483.12 [M+H]⁺) .
Advanced Question: How do intramolecular interactions influence the compound’s conformational stability in crystallographic studies?
Answer:
X-ray analyses reveal folded conformations stabilized by:
- N–H⋯N Hydrogen Bonds : Between the pyrazine nitrogen and acetamide NH (distance: ~2.1 Å), reducing torsional strain .
- π-π Stacking : Aromatic rings (pyrazine and phenylpiperazine) incline at 42–67°, enhancing lattice packing .
- C–H⋯O Interactions : Between methyl groups and carbonyl oxygens (distance: ~3.0 Å), contributing to crystal rigidity .
Basic Question: What in vitro assays are used to screen the compound’s biological activity?
Answer:
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., cisplatin) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at nM concentrations) .
Advanced Question: How can contradictory bioactivity data across studies be systematically addressed?
Answer:
Contradictions arise from assay variability or impurity. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays .
- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with activity .
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to distinguish cell-specific effects .
Advanced Question: What computational approaches predict the compound’s target interactions?
Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to kinase domains (e.g., PDB 1M17) with scoring functions (ΔG < -8 kcal/mol) .
- MD Simulations (GROMACS) : Assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key residues (e.g., Lys721 in EGFR) .
- QSAR Models : Relate substituent electronegativity (e.g., 4-F substituent) to bioactivity using Hammett constants .
Basic Question: What purification methods ensure high purity (>98%) for pharmacological studies?
Answer:
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield single crystals for X-ray validation .
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted precursors .
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity .
Advanced Question: How do solubility limitations impact formulation, and what strategies improve bioavailability?
Answer:
The compound’s low aqueous solubility (<0.1 mg/mL) challenges in vivo applications. Solutions:
- Salt Formation : Hydrochloride salts increase solubility (e.g., 5 mg/mL in PBS) .
- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake (e.g., 80% encapsulation efficiency) .
- Prodrug Design : Phosphate esters hydrolyze in vivo to release the active form .
Advanced Question: How can structure-activity relationship (SAR) studies resolve discrepancies in substituent effects on bioactivity?
Answer:
Discrepancies arise from variable substituent positioning. Systematic SAR approaches:
- Analog Synthesis : Compare 4-Cl vs. 2-F substituents on phenyl rings for antimicrobial potency .
- Free-Wilson Analysis : Quantifies contributions of sulfanyl vs. piperazine groups to IC₅₀ values .
- Crystallographic Overlays : Align active/inactive analogs to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
